

# An In-depth Technical Guide on 2-Cyclopropyl-6-methyl-benzaldehyde

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## Compound of Interest

Compound Name: 2-Cyclopropyl-6-methyl-benzaldehyde

Cat. No.: B8272139

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This document provides a detailed overview of the chemical compound **2-Cyclopropyl-6-methyl-benzaldehyde**, focusing on its official nomenclature as per the International Union of Pure and Applied Chemistry (IUPAC) and its molecular structure.

## IUPAC Nomenclature

The formal IUPAC name for the compound is 2-cyclopropyl-6-methylbenzaldehyde.

This name is derived from the following structural components:

- **Benzaldehyde:** The parent molecule is a benzene ring substituted with a formyl group (-CHO).
- **2-cyclopropyl:** A cyclopropyl group is attached to the carbon atom at the second position of the benzene ring, relative to the primary functional group (the aldehyde).
- **6-methyl:** A methyl group (-CH<sub>3</sub>) is attached to the sixth position of the benzene ring.

The numbering of the benzene ring begins at the carbon atom bearing the aldehyde group (position 1), and proceeds in the direction that gives the substituents the lowest possible locants.

## Molecular Structure

The chemical structure of 2-cyclopropyl-6-methylbenzaldehyde consists of a central benzene ring. An aldehyde functional group is attached to the first carbon of the ring. A three-membered cyclopropyl ring is bonded to the second carbon, and a methyl group is bonded to the sixth carbon.

Below is a two-dimensional representation of the molecular structure, generated using the Graphviz DOT language.

**Figure 1:** 2D structure of 2-cyclopropyl-6-methylbenzaldehyde.

## Physicochemical Properties (Predicted)

Due to the lack of extensive experimental data for this specific molecule in public databases, the following table summarizes predicted physicochemical properties. These values are computationally derived and should be used as estimates.

Property	Predicted Value
Molecular Formula	C <sub>11</sub> H <sub>12</sub> O
Molecular Weight	160.21 g/mol
XLogP3	2.9
Hydrogen Bond Donor Count	0
Hydrogen Bond Acceptor Count	1
Rotatable Bond Count	2
Exact Mass	160.088815 g/mol
Monoisotopic Mass	160.088815 g/mol
Topological Polar Surface Area	17.1 Å <sup>2</sup>
Heavy Atom Count	12
Complexity	196

## Experimental Protocols

As of the last update, specific experimental protocols for the synthesis or analysis of 2-cyclopropyl-6-methylbenzaldehyde are not widely available in peer-reviewed literature. However, general synthetic routes can be proposed based on established organic chemistry principles.

A plausible synthetic pathway could involve the formylation of 2-cyclopropyl-6-methylphenol. The presence of the corresponding phenol, 2-cyclopropyl-6-methylphenol, in chemical databases suggests its availability as a potential starting material.

Hypothetical Synthetic Workflow:



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**Figure 2:** A potential synthetic pathway for 2-cyclopropyl-6-methylbenzaldehyde.

Further research would be required to optimize reaction conditions and purify the final product. Characterization would typically involve techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm the structure.

- To cite this document: BenchChem. [An In-depth Technical Guide on 2-Cyclopropyl-6-methylbenzaldehyde]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b8272139#2-cyclopropyl-6-methyl-benzaldehyde-iupac-name-and-structure\]](https://www.benchchem.com/product/b8272139#2-cyclopropyl-6-methyl-benzaldehyde-iupac-name-and-structure)

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